Clindamycin 2,3-Dipalmitate
Description
Properties
Molecular Formula |
C₅₀H₉₃ClN₂O₇S |
|---|---|
Molecular Weight |
901.8 |
Origin of Product |
United States |
Synthetic Methodologies for Clindamycin 2,3 Dipalmitate
Chemo-Enzymatic Synthesis Approaches for Regioselective Acylation
Chemo-enzymatic methods leverage the inherent specificity of enzymes, particularly lipases, to catalyze the esterification of clindamycin (B1669177) in a regioselective manner. This approach often circumvents the need for complex protection and deprotection steps common in traditional chemical synthesis, offering a more direct and efficient route to the desired product.
Lipase-Catalyzed Esterification for Site-Specific Palmitoylation (e.g., at C-2 and C-3 Hydroxyl Groups)
The use of lipases for the acylation of clindamycin has demonstrated high regioselectivity, primarily targeting the hydroxyl group at the C-2 position. acs.orgresearchgate.net Research has shown that immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a particularly effective catalyst for this transformation. acs.orgacs.org In a one-step synthesis, this enzyme can achieve a high conversion of clindamycin to its palmitate ester. acs.org The reaction typically involves the use of an acyl donor, such as vinyl palmitate, which facilitates an irreversible transesterification. acs.org This enzymatic approach has been highlighted as an attractive method for producing clindamycin ester derivatives due to its high conversion rates and excellent regioselectivity. acs.orgresearchgate.net While the primary product is often the 2-monoester, the formation of the 2,3-dipalmitate can be influenced by reaction conditions.
Optimization of Biocatalytic Reaction Conditions for Dipalmitate Yield and Purity
Maximizing the yield and purity of clindamycin dipalmitate through enzymatic synthesis requires careful optimization of several reaction parameters. Key factors influencing the reaction outcome include the choice of solvent, temperature, enzyme concentration, and the molar ratio of substrates. For the synthesis of clindamycin palmitate, toluene (B28343) has been identified as a suitable solvent, leading to conversions exceeding 90% within 12 hours. acs.orgresearchgate.net
The acyl donor also plays a crucial role. Vinyl palmitate is often selected to drive the reaction towards completion and increase the conversion of clindamycin. acs.org The optimization process involves a systematic study of these parameters to find the ideal conditions that favor the formation of the dipalmitate over mono-acylated or other by-products. For instance, in the synthesis of a related compound, n-butyl palmitate, a response surface methodology (RSM) model suggested optimal conditions of 60.12 °C, a 5% w/w enzyme dose, and a 2.25:1 alcohol to acid ratio, achieving a 91.25% conversion. researchgate.net Similar methodologies can be applied to enhance the yield of Clindamycin 2,3-dipalmitate.
Table 1: Effect of Lipase Type on the Yield of Clindamycin Palmitate This table is interactive. Users can sort the data by clicking on the column headers.
| Lipase Source | Immobilization | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Candida antarctica lipase B (Novozym 435) | Immobilized | ~88 | 9 |
| Thermomyces lanuginosus lipase (TLL) hNFs | Hybrid Nanoflowers | 70 | Not Specified |
Data sourced from multiple studies investigating the enzymatic synthesis of clindamycin esters. acs.orgresearchgate.net
Catalyst Selection and Immobilization Strategies for Enhanced Enzymatic Efficiency
The choice of lipase and its immobilization method are critical for the efficiency and reusability of the biocatalyst. Immobilized Candida antarctica lipase B (Novozym 435) is frequently reported as the catalyst of choice due to its high activity and selectivity in the acylation of clindamycin. acs.orgacs.org Immobilization not only facilitates catalyst recovery and reuse but can also enhance enzyme stability and activity.
An innovative approach involves the creation of organic-inorganic hybrid nanoflowers (hNFs). researchgate.net For example, Thermomyces lanuginosus lipase (TLL) has been immobilized into [email protected]3(PO4)2-Bone hybrid nanoflowers. researchgate.net These structures offer a high surface area and have shown excellent catalytic activity and stability, retaining 90% of their initial activity after 10 cycles. researchgate.net In the synthesis of clindamycin palmitate using these TLL-hNFs, a yield of 70.0% was achieved at 30°C in petroleum ether. researchgate.net Such advanced immobilization techniques hold promise for developing robust and efficient processes for the industrial production of clindamycin esters.
Classical Chemical Synthesis Routes for Clindamycin Esterification
Traditional chemical synthesis provides an alternative pathway to this compound. These methods rely on well-established organic reactions but often require a more complex, multi-step approach to achieve the desired regioselectivity.
Multi-Step Protection-Deprotection Strategies for Selective Dipalmitate Formation
A common strategy in the chemical synthesis of clindamycin esters involves the use of protecting groups to selectively block reactive sites, thereby directing acylation to the desired hydroxyl groups. acs.orgresearchgate.net For the synthesis of this compound, this would typically involve protecting the more reactive primary hydroxyl group at C-4 and potentially the secondary hydroxyl at C-7, although the latter is less reactive.
Evaluation of Reaction Solvents, Reagents, and By-product Profiles
The choice of solvents and reagents is critical in the chemical synthesis of this compound to ensure high conversion and minimize the formation of impurities. In the protection step, solvents like acetone (B3395972) or pyridine (B92270) are used. google.com For the acylation step, palmitoyl (B13399708) chloride is a common acylating agent. The reaction conditions, including temperature and the presence of a base to neutralize the HCl by-product, must be carefully controlled.
Table 2: Comparison of Synthetic Routes for Clindamycin Palmitate This table is interactive. Users can sort the data by clicking on the column headers.
| Synthesis Route | Key Features | Reported Yield | Selectivity |
|---|---|---|---|
| Chemo-enzymatic | One-step, high regioselectivity, milder conditions | >90% | ~100% at 2-OH |
| Classical Chemical | Multi-step (protection/deprotection), potential for by-products | <50% | Dependent on protecting groups |
Data compiled from various research articles comparing enzymatic and chemical synthesis methods. acs.orgacs.org
Process Intensification and Green Chemistry Principles in Dipalmitate Synthesis
A cornerstone of the green approach to synthesizing clindamycin esters is the use of enzymatic catalysts, particularly lipases. Lipases offer high selectivity, eliminating the need for protecting groups, and operate under mild reaction conditions. One of the most successful examples is the use of immobilized Candida antarctica lipase B (Novozym 435) for the one-step synthesis of clindamycin palmitate. acs.org This enzymatic process demonstrates remarkable regioselectivity, specifically targeting the 2-hydroxyl position for acylation. acs.org Research has shown that this method can achieve high conversion rates in organic solvents. acs.orgresearchgate.net
The table below summarizes typical findings from the lipase-catalyzed synthesis of clindamycin palmitate.
| Catalyst | Acyl Donor | Solvent | Temperature | Time (h) | Conversion Rate | Reference |
| Novozym 435 (Candida antarctica lipase B) | Vinyl Palmitate | Toluene | Not Specified | 12 | > 90% | acs.orgresearchgate.net |
Further process intensification has been achieved by developing more advanced biocatalyst systems that enhance enzyme stability and reusability. One such innovation is the use of lipase-based hybrid nanoflowers (hNFs). researchgate.net In this technique, the enzyme and an inorganic component (like calcium phosphate) are co-crystallized to form flower-like nanostructures. researchgate.net These hNFs exhibit significantly higher stability and allow for repeated use, a key goal of process intensification. For instance, Thermomyces lanuginosus lipase (TLL) incorporated into hNFs has been successfully used to catalyze the synthesis of clindamycin palmitate from vinyl palmitate and clindamycin free base. researchgate.net The catalyst demonstrated high efficiency and excellent reusability, retaining most of its initial activity after multiple reaction cycles. researchgate.net
The following table details the research findings on the use of lipase hybrid nanoflowers for this synthesis.
| Catalyst | Solvent | Temperature (°C) | Yield | Catalyst Reusability | Reference |
| TLL hNFs | Petroleum Ether | 30 | 70.0% | Retained 90% of initial activity after 10 cycles (120 h) | researchgate.net |
| TLL hNFs | Petroleum Ether | 80 | 52.6% | Not Specified | researchgate.net |
Even within more traditional chemical synthesis routes, principles of process intensification are being applied to improve efficiency and reduce costs. Optimization of reaction parameters is a key strategy. For example, in the synthesis of clindamycin palmitate hydrochloride that involves a 3,4-o-isopropylidene-clindamycin intermediate, controlling the molar ratios of reactants and reagents is critical. google.com Patents describe the optimization of the molar ratio between the protected clindamycin intermediate, chloroform, triethylamine, and palmitoyl chloride to ensure the reaction proceeds efficiently and to reduce the cost of production. google.com Furthermore, the introduction of reaction auxiliary agents—such as a mixture of ethylenediaminetetraacetic acid disodium (B8443419), disodium hydrogen phosphate (B84403), and microcrystalline cellulose (B213188)—has been shown to improve reaction efficiency without introducing new impurities that are difficult to remove. google.com
These advancements, from enzymatic one-pot syntheses to the development of robust nanocatalysts and the optimization of chemical pathways, highlight a clear trend towards greener and more intensified methods for producing this compound and related esters. The focus remains on increasing yields, minimizing reaction steps, reducing waste, and enhancing catalyst longevity.
Advanced Analytical Characterization of Clindamycin 2,3 Dipalmitate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of Clindamycin (B1669177) 2,3-dipalmitate, providing detailed information on its atomic connectivity, functional groups, and precise mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural confirmation of Clindamycin 2,3-dipalmitate and, crucially, for differentiating it from other potential positional isomers, such as the 2,4- or 3,4-dipalmitate.
¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of protons. The position of the two palmitoyl (B13399708) groups on the sugar moiety of clindamycin induces significant downfield shifts for the protons attached to the esterified carbons (C-2 and C-3). For the 2,3-dipalmitate isomer, the signals corresponding to the H-2 and H-3 protons would be shifted to a lower field compared to their positions in the parent clindamycin molecule.
¹³C NMR: Similarly, the ¹³C NMR spectrum will show characteristic downfield shifts for the C-2 and C-3 carbons due to the deshielding effect of the attached ester groups. The numerous methylene (B1212753) carbons of the two palmitate chains will produce a dense cluster of signals around 20-40 ppm, while the ester carbonyl carbons will appear significantly downfield (~170-175 ppm).
2D-NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for unambiguous assignment. oxinst.com
¹H-¹H COSY experiments establish the connectivity between adjacent protons, allowing for the mapping of the entire spin system of the clindamycin core and confirming which protons are neighbors.
¹H-¹³C HSQC experiments correlate each proton with its directly attached carbon. This is critical for confirming that the downfield-shifted H-2 and H-3 protons are indeed attached to the downfield-shifted C-2 and C-3 carbons, providing conclusive evidence for the 2,3-esterification pattern. oxinst.com By analyzing these correlations, the 2,3-isomer can be unequivocally distinguished from other possibilities. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Positional Isomer Differentiation Hypothetical data for illustrative purposes.
| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale for Isomer Differentiation |
|---|---|---|---|
| H-2 / C-2 | Downfield Shifted | Downfield Shifted | Significant downfield shifts in both ¹H and ¹³C spectra at positions 2 and 3 confirm the dipalmitate substitution at these specific locations. Other isomers would show shifts at different positions (e.g., C-4). |
| H-3 / C-3 | Downfield Shifted | Downfield Shifted | |
| H-4 / C-4 | Upfield (relative to esterified positions) | Upfield (relative to esterified positions) | Minimal shift compared to parent clindamycin confirms the absence of an ester group at this position. |
| Ester C=O | N/A | ~173 ppm | Two distinct signals may be present for the two ester carbonyls. |
| Palmitate (CH₂)n | ~1.25 ppm (broad) | ~22-34 ppm | Characteristic signals for the long aliphatic chains. |
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, allowing for the determination of its elemental composition and confirmation of its molecular formula (C₅₀H₉₃ClN₂O₇S). Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that serve as a structural fingerprint.
When subjected to collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound would be expected to undergo fragmentation through several key pathways:
Neutral Loss of Palmitic Acid: The most prominent initial fragmentation would likely be the neutral loss of one or both palmitic acid molecules (C₁₆H₃₂O₂) from the protonated parent ion.
Cleavage of the Clindamycin Core: The remaining clindamycin core would then fragment in a manner consistent with other lincosamides. nih.govresearchgate.net This includes the diagnostic cleavage to yield the N-methyl-4-propyl-L-proline moiety (the "A1" fragment) and losses of smaller molecules like water (H₂O) and methanethiol (B179389) (CH₄S). icm.edu.pl
The precise mass measurements of these fragment ions by HRMS allow for their unambiguous identification, confirming the presence of both the clindamycin backbone and the two palmitoyl groups. researchgate.net
Table 2: Plausible HRMS Fragmentation Data for this compound [M+H]⁺
| m/z (calculated) | Ion Description | Fragmentation Pathway |
|---|---|---|
| 903.64 | [M+H]⁺ | Parent Ion (protonated) |
| 647.41 | [M+H - C₁₆H₃₂O₂]⁺ | Loss of one palmitic acid molecule |
| 391.18 | [M+H - 2(C₁₆H₃₂O₂)]⁺ | Loss of two palmitic acid molecules (protonated clindamycin core) |
| 126.10 | [C₈H₁₄N]⁺ | Characteristic A1 fragment (N-methyl-4-propyl-L-proline side chain) |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of its ester and amide functionalities. Key expected peaks include: spectroscopyonline.com
A strong C=O stretching band for the two ester groups, typically around 1735-1750 cm⁻¹ .
A strong C=O stretching band for the amide group, around 1650-1680 cm⁻¹ .
Two distinct and strong C-O stretching bands associated with the ester linkages, appearing in the 1000-1300 cm⁻¹ region.
Broad O-H stretching from the remaining free hydroxyl group(s) around 3300-3500 cm⁻¹ .
Strong C-H stretching bands from the long palmitate chains just below 3000 cm⁻¹ .
Raman Spectroscopy: While IR is sensitive to polar functional groups, Raman spectroscopy provides excellent data on non-polar bonds and the carbon backbone. researchgate.net For this compound, the Raman spectrum would clearly show:
Intense C-H stretching and bending modes from the aliphatic palmitate chains.
Characteristic peaks for the C-C backbone of the sugar and proline rings.
The C=O stretches are also visible in Raman, though typically weaker than in the IR spectrum. The C-S bond of the methylthio group also gives a characteristic Raman signal.
Together, these techniques confirm the presence of all key functional groups, verifying the successful esterification of the clindamycin molecule.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities, including starting materials, by-products, and positional isomers, and for accurately quantifying the compound.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity and potency of this compound. Due to the high lipophilicity conferred by the two palmitate chains, the chromatographic conditions must be optimized accordingly.
Method Development: A typical method would utilize a C18 or C8 stationary phase to provide sufficient hydrophobic interaction. The mobile phase would consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) run in a gradient elution mode. The high organic content required to elute the highly retained dipalmitate ester necessitates a gradient program, starting with a lower organic concentration and increasing it over time to elute all components. nih.govdaneshyari.com UV detection, typically around 205-214 nm, is suitable for quantification. researchgate.netscirp.org
Method Validation: The developed HPLC method must be rigorously validated according to ICH guidelines. This involves:
Specificity: Demonstrating that the peak for this compound is well-resolved from any impurities, degradation products, or other isomers.
Linearity: Establishing a linear relationship between the peak area and the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.999 is typically required. scirp.org
Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies of spiked samples. Recoveries are typically expected to be within 98-102%.
Precision: Assessing the degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should typically be less than 2%. scirp.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Elution Mode | Gradient |
The synthesis of this compound may involve the use of various organic solvents which must be controlled in the final API. Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard technique (as outlined in USP <467>) for analyzing residual solvents. thermofisher.coms4science.at
The method involves dissolving the sample in a high-boiling-point solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide), sealing it in a vial, and heating it. thermofisher.com The volatile solvents partition into the headspace (the gas phase above the sample), which is then injected into the GC system. This technique prevents non-volatile matrix components from contaminating the GC column.
The GC system separates the volatile compounds based on their boiling points and interaction with the stationary phase. The method must be validated for its ability to separate and quantify all potential residual solvents used in the manufacturing process, such as pyridine (B92270), acetone (B3395972), toluene (B28343), or triethylamine. researchgate.netshimadzu.com The concentration of each solvent is determined and must fall below the established safety limits defined by the ICH Q3C guidelines. thermofisher.com
Table 4: Common Residual Solvents and their ICH Limits
| Solvent | ICH Class | Concentration Limit (ppm) |
|---|---|---|
| Toluene | 2 | 890 |
| Methanol | 2 | 3000 |
| Pyridine | 2 | 200 |
| Acetone | 3 | 5000 |
| Triethylamine | 3 | 5000 |
Chiral Chromatography for Stereochemical Purity and Isomer Separation
The stereochemical configuration of clindamycin and its derivatives is critical to its biological activity. Clindamycin itself has multiple chiral centers, leading to the possibility of various stereoisomers. Furthermore, the esterification at the 2 and 3 positions of the sugar moiety can result in positional isomers. Chiral chromatography, along with related liquid chromatography techniques, provides the necessary resolving power to separate these closely related species, ensuring the stereochemical purity of this compound.
The primary challenge in the analysis of this compound is the separation of potential impurities, which include diastereomers (such as epiclindamycin palmitate) and positional isomers (like clindamycin 2,4-dipalmitate or clindamycin 3-palmitate). nih.govallmpus.com While classic chiral chromatography is designed to separate enantiomers, the principles are extended to the separation of these diastereomeric and isomeric forms, which exhibit different physical and chemical properties and can be resolved on achiral stationary phases.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of clindamycin esters. Research has focused on developing robust methods capable of separating a multitude of related substances. nih.gov For instance, a comprehensive study on the impurities of clindamycin palmitate hydrochloride identified and separated twelve different impurities, including epiclindamycin palmitate and the clindamycin palmitate 3-isomer, using reversed-phase HPLC. nih.gov
Detailed Research Findings:
A pivotal study in the separation of clindamycin-related compounds utilized a reversed-phase HPLC method to resolve various impurities. researchgate.net The method employed a Hypersil ODS C18 column, demonstrating the effectiveness of octadecylsilyl silica (B1680970) phases in separating these structurally similar molecules. researchgate.net The separation of epiclindamycin palmitate, a key stereoisomer, from the main clindamycin palmitate peak is a critical indicator of stereochemical purity.
The conditions for such separations are meticulously optimized. A typical mobile phase might consist of a buffered aqueous solution mixed with an organic solvent like acetonitrile. researchgate.net The choice of buffer, its pH, and the organic modifier are all critical parameters that influence the retention and resolution of the different isomers.
Below is an interactive data table summarizing typical chromatographic conditions used for the separation of clindamycin palmitate isomers and related impurities.
| Parameter | Condition | Rationale |
| Stationary Phase | Reversed-phase C18 (ODS) | Provides effective separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Balances elution strength and maintains pH for consistent ionization. |
| Detection | UV at 210 nm or Refractive Index (RI) | UV detection is suitable for compounds with chromophores, while RI is a more universal detection method for compounds lacking strong UV absorbance. nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency and reasonable run times. researchgate.net |
| Temperature | 45 °C | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase. researchgate.net |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
The solid-state properties of an active pharmaceutical ingredient (API) like this compound are of paramount importance as they can influence its stability, solubility, and bioavailability. X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of its structure and conformation. Furthermore, this technique is essential for identifying and characterizing different polymorphic forms.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties. While specific crystallographic data for this compound is not widely available in the public domain, extensive studies on the closely related Clindamycin Phosphate have demonstrated a propensity for forming various solid-state forms, including polymorphs and solvates. semanticscholar.org This strongly suggests that this compound is also likely to exhibit polymorphism.
Detailed Research Findings:
Research on clindamycin phosphate has revealed the existence of multiple solvates and polymorphs. semanticscholar.org For example, dimethyl sulfoxide (DMSO) and methanol/water solvates of clindamycin phosphate have been identified, and their crystal structures determined by single-crystal X-ray diffraction. semanticscholar.org These studies have shown that different hydrogen bonding networks exist within the crystal lattices, leading to variations in stability. semanticscholar.org
The characterization of these forms typically involves a combination of analytical techniques:
Single-Crystal X-ray Diffraction: This technique provides the absolute three-dimensional structure of a single crystal, including bond lengths, bond angles, and torsion angles. This would be the gold standard for determining the precise structure of a specific polymorph of this compound.
Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that specific form.
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the different solid-state forms, such as melting points and desolvation temperatures.
The potential for polymorphism in this compound necessitates thorough screening and characterization to identify the most stable form for pharmaceutical development. The choice of crystallization solvent and conditions can significantly influence which polymorphic form is produced.
The following interactive data table outlines the key aspects of crystallographic and solid-state analysis relevant to this compound, based on findings from related clindamycin compounds.
| Analytical Technique | Information Obtained | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure, conformation, and packing. | Would definitively confirm the 2,3-dipalmitate structure and reveal intermolecular interactions. |
| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystalline form. | Essential for identifying and distinguishing between different polymorphs and for quality control. |
| Differential Scanning Calorimetry (DSC) | Melting points, phase transitions, and heats of fusion. | Helps to determine the relative thermodynamic stability of different polymorphs. |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature. | Used to identify the presence of solvates and to study their thermal stability. |
Biotransformation and Prodrug Activation Mechanisms of Clindamycin 2,3 Dipalmitate
Enzymatic Hydrolysis Pathways to Active Clindamycin (B1669177)
The fundamental mechanism for the activation of Clindamycin 2,3-Dipalmitate is the cleavage of the two palmitate ester bonds to liberate free clindamycin. This reaction is catalyzed by endogenous ester-cleaving enzymes present in the body.
The hydrolysis of ester-containing prodrugs is predominantly carried out by a class of enzymes known as carboxylesterases (CES). nih.govwikipedia.org In humans, these enzymes are strategically located to metabolize xenobiotics. The two major isoforms involved in drug metabolism are CES1 and CES2. researchgate.netdntb.gov.ua
Carboxylesterase 1 (CES1): This enzyme is highly expressed in the liver, specifically within the endoplasmic reticulum of hepatocytes. researchgate.net It plays a significant role in the metabolism of a wide array of ester-containing drugs and is a key contributor to the first-pass metabolism of such compounds. nih.govdntb.gov.ua
Carboxylesterase 2 (CES2): In contrast to CES1, CES2 is found predominantly in the small intestine, with lower expression in the liver. researchgate.netdntb.gov.ua Its location makes it crucial for the pre-systemic hydrolysis of orally administered ester prodrugs.
For an orally administered compound like this compound, both CES2 in the intestine and CES1 in the liver are the likely enzymes responsible for its conversion to active clindamycin. Other hydrolytic enzymes, such as pancreatic lipases in the gastrointestinal lumen, may also contribute to the initial stages of hydrolysis.
While specific kinetic parameters for the hydrolysis of this compound are not extensively detailed in publicly available literature, the rate of conversion is understood to be rapid. nih.gov The kinetics of this enzymatic reaction are influenced by several key factors:
pH: Enzyme activity is highly dependent on pH. Carboxylesterases and lipases typically exhibit optimal activity near physiological pH (around 6.0-8.0), which is consistent with the environments of the small intestine and liver. icm.edu.pl Significant deviations from this optimal range can lead to a sharp decrease in hydrolytic rate due to changes in the enzyme's three-dimensional structure.
Temperature: Reaction rates generally increase with temperature up to an optimal point, which for human enzymes is around 37°C. Temperatures beyond this optimum can cause thermal denaturation of the enzyme, leading to a rapid loss of catalytic activity. nih.gov
Enzyme Concentration: The rate of hydrolysis is directly proportional to the concentration of the active esterase enzymes in the tissue.
Substrate Specificity: The chemical structure of the ester prodrug itself influences the rate of hydrolysis. Factors such as the length of the fatty acid chain (in this case, palmitate) and the steric hindrance around the ester bond can affect how efficiently the enzyme's active site can bind to and cleave the substrate.
| Factor | Condition | Effect on Reaction Rate |
|---|---|---|
| pH | Acidic (e.g., pH < 5.0) | Low / Significantly Decreased |
| Physiological (e.g., pH 6.5 - 7.5) | Optimal | |
| Alkaline (e.g., pH > 8.5) | Decreased | |
| Temperature | Hypothermic (e.g., < 30°C) | Low |
| Normothermic (e.g., ~37°C) | Optimal | |
| Hyperthermic (e.g., > 42°C) | Decreased (due to enzyme denaturation) | |
| Enzyme Concentration | Higher concentration in tissue | Increased |
The hydrolysis of a dipalmitate ester is a stepwise process. The enzymatic cleavage of the two ester linkages would logically proceed through monopalmitate intermediates before yielding the final active compound.
This compound (Prodrug): The initial, inactive compound.
Enzymatic Hydrolysis (Step 1): An esterase cleaves one of the two palmitate groups, resulting in the formation of a Clindamycin monopalmitate intermediate (either Clindamycin 2-monopalmitate or Clindamycin 3-monopalmitate).
Enzymatic Hydrolysis (Step 2): A second hydrolysis reaction removes the remaining palmitate group from the monopalmitate intermediate.
Free Clindamycin (Active Drug): The final product, which is biologically active.
| Compound | Description | Biological Activity |
|---|---|---|
| This compound | Initial Prodrug | Inactive |
| Clindamycin Monopalmitate (2- or 3- isomer) | Intermediate Metabolite | Inactive |
| Free Clindamycin | Final Active Metabolite | Active |
In Vitro Models for Bioconversion Studies
To investigate the mechanisms of prodrug activation without the complexities of a full biological system, various in vitro models are employed. These systems allow for controlled experiments to identify the enzymes involved and to study the kinetics of the bioconversion process.
Cell-free systems provide a simplified environment to study enzymatic reactions. mdpi.com These can be constructed in two primary ways:
Purified Enzyme Systems: This "bottom-up" approach involves incubating the prodrug with specific, isolated enzymes (such as purified human CES1 or CES2). This method is ideal for confirming the role of a particular enzyme in the hydrolysis and for determining detailed kinetic parameters (e.g., K_m, V_max) without interference from other cellular components. nih.gov
These systems offer precise control over reaction conditions and are powerful tools for prototyping and understanding metabolic pathways. mdpi.com
Subcellular fractionation is a key technique used to isolate specific organelles from tissues. For drug metabolism studies, microsomes are of particular importance. Microsomes are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when cells are homogenized.
Hepatic and Intestinal Microsomes: These preparations are rich in drug-metabolizing enzymes, including both Phase I enzymes like the Cytochrome P450 (CYP) family and carboxylesterases. researchgate.netnih.gov In vitro studies using human liver and intestinal microsomes have been successfully employed to study the metabolism of active clindamycin, confirming the role of CYP3A4 in its subsequent oxidation. nih.govnih.govresearchgate.net This same methodology is directly applicable to studying the initial hydrolysis of the this compound prodrug, as the primary activating enzymes (CES1 and CES2) are located within these microsomal fractions. researchgate.net By incubating the prodrug with these microsomes and analyzing the formation of intermediates and the final active drug over time, researchers can elucidate the metabolic pathway and determine the rate of conversion in tissues central to its activation.
Theoretical and Computational Models of Prodrug Activation
The biotransformation of this compound into its active form, clindamycin, is a critical step for its therapeutic efficacy. The enzymatic hydrolysis of the dipalmitate ester groups is the primary mechanism of activation. Understanding this process at a molecular level is essential for the rational design of prodrugs with optimized activation kinetics. Theoretical and computational models offer powerful tools to investigate the intricate mechanisms of prodrug activation, providing insights that are often difficult to obtain through experimental methods alone. These models can predict the likelihood of a prodrug being a substrate for activating enzymes and help in understanding the dynamics of the enzyme-prodrug interaction.
Molecular Docking and Dynamics Simulations of Esterase-Prodrug Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (in this case, this compound) and a protein (such as a human carboxylesterase). mdpi.comnih.gov These methods provide a detailed view of the binding mode and the stability of the enzyme-prodrug complex, which are crucial for the subsequent hydrolysis of the ester bonds. nih.gov
Molecular docking predicts the preferred orientation of the prodrug when it binds to the active site of an esterase. The process involves sampling a large number of possible conformations and orientations of the prodrug within the enzyme's binding pocket and scoring them based on their binding affinity. A favorable docking pose would place the ester carbonyl carbon of the dipalmitate chain in close proximity to the catalytic triad (B1167595) (typically Ser-His-Asp/Glu) of the esterase, which is essential for nucleophilic attack and subsequent hydrolysis. nih.gov
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the esterase-prodrug complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the enzyme and the prodrug, as well as the surrounding solvent molecules. nih.gov These simulations can reveal important information about the stability of the initial binding pose, conformational changes in the enzyme upon ligand binding, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For this compound, MD simulations could elucidate how the long dipalmitate chains are accommodated within the active site gorge of the esterase and whether the complex maintains a catalytically competent conformation for hydrolysis to occur. nih.gov
Interactive Data Table: Hypothetical Docking Scores and Key Interactions of this compound with Human Carboxylesterase Isozymes
This table presents hypothetical data to illustrate the potential results from a molecular docking study. The values are not based on experimental results.
| Esterase Isozyme | Docking Score (kcal/mol) | Key Interacting Residues in the Catalytic Site | Distance to Catalytic Serine (Å) |
| Human Carboxylesterase 1 (hCES1) | -8.5 | Phe234, Trp235, His467 | 3.8 |
| Human Carboxylesterase 2 (hCES2) | -7.9 | Trp231, Ala330, His460 | 4.2 |
The hypothetical data in the table suggests that this compound might exhibit a stronger binding affinity for hCES1 over hCES2, indicated by the lower docking score. The key interacting residues would likely be hydrophobic amino acids that can accommodate the long palmitate chains, and the distance to the catalytic serine is a critical parameter for predicting the likelihood of the hydrolysis reaction.
Quantitative Structure-Activity Relationship (QSAR) for Predicting Bioconversion Efficiency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of this compound, a QSAR model could be developed to predict the rate of enzymatic hydrolysis or bioconversion efficiency based on the physicochemical properties of a series of clindamycin ester prodrugs.
To build a QSAR model, a dataset of structurally related compounds (e.g., clindamycin with different fatty acid ester chains) and their corresponding experimentally determined bioconversion rates would be required. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to develop a mathematical equation that relates a subset of these descriptors to the observed biological activity. The resulting QSAR model can be used to predict the bioconversion efficiency of new, unsynthesized clindamycin ester prodrugs, thereby guiding the selection of candidates with desirable activation profiles.
Interactive Data Table: Hypothetical Molecular Descriptors and Predicted Hydrolysis Rate for a Series of Clindamycin Esters
This table presents hypothetical data to illustrate the potential inputs and outputs of a QSAR model. The values are not based on experimental results.
| Compound | Lipophilicity (logP) | Molecular Surface Area (Ų) | Polar Surface Area (Ų) | Predicted Hydrolysis Rate (relative units) |
| Clindamycin 2,3-Diacetate | 2.1 | 450 | 120 | 0.85 |
| Clindamycin 2,3-Dibutyrate | 3.5 | 520 | 120 | 0.95 |
| Clindamycin 2,3-Dihexanoate | 4.9 | 590 | 120 | 1.10 |
| This compound | 12.5 | 950 | 120 | 0.70 |
This hypothetical QSAR data illustrates that properties like lipophilicity and molecular surface area could be important predictors of the hydrolysis rate. In this theoretical model, there might be an optimal range for these properties, with very high lipophilicity and molecular size, as seen in this compound, potentially leading to a decrease in the predicted rate of hydrolysis due to steric hindrance or poor positioning within the enzyme's active site.
Exploration of Molecular Interactions and Biochemical Effects Non Clinical in Vitro Studies
Ribosomal Binding Studies of Clindamycin (B1669177) and its Derivatives
The antimicrobial action of clindamycin stems from its ability to target the bacterial ribosome, the cellular machinery responsible for protein synthesis. rcsb.org
Investigation of Interaction with the 50S Ribosomal Subunit and 23S rRNA
Clindamycin selectively binds to the 50S subunit of the bacterial ribosome. nih.govnih.govnih.gov This interaction occurs within the peptidyl transferase center (PTC), a critical region responsible for forming peptide bonds between amino acids. nih.govmdpi.com Structural studies and chemical footprinting experiments have identified specific nucleotides within the 23S ribosomal RNA (rRNA) that are crucial for this binding. rcsb.orgresearchgate.net
Clindamycin forms a network of hydrogen bonds and van der Waals contacts with the 23S rRNA. rcsb.org Key nucleotides involved in this interaction include A2058, A2059, A2451, G2505, and A2602. rcsb.orgnih.govresearchgate.net The binding of clindamycin to this site physically obstructs the proper positioning of transfer RNA (tRNA) molecules, specifically at the A-site and P-site of the ribosome. rcsb.orgnih.gov Research has shown two distinct complexes: an initial encounter complex where clindamycin protects nucleotides A2451 and A2602 in the A-site, which then isomerizes to a tighter complex where the drug strongly protects G2505, a key nucleotide in the P-site. nih.govresearchgate.net
Mechanism of Inhibition of Bacterial Protein Synthesis in Cell-Free Systems
By binding to the 50S ribosomal subunit, clindamycin effectively halts bacterial protein synthesis. youtube.comdrugbank.com The primary mechanism is the inhibition of peptide bond formation, a process known as transpeptidation. nih.govnih.govyoutube.com By occupying the PTC, clindamycin interferes with the accommodation of aminoacyl-tRNAs at the A-site and the positioning of the peptidyl-tRNA at the P-site. rcsb.orgnih.govmdpi.com This steric hindrance prevents the ribosome from catalyzing the formation of peptide bonds, thereby arresting the elongation of the polypeptide chain. mdpi.com This disruption leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria. nih.govdrugbank.com
Antimicrobial Activity and Spectrum in Defined Microbial Systems
In vitro studies have characterized the spectrum of activity for clindamycin, the active form of Clindamycin 2,3-dipalmitate.
In Vitro Efficacy Against Anaerobic and Gram-Positive Bacterial Strains
Clindamycin demonstrates significant efficacy against a range of anaerobic and Gram-positive bacteria. nih.govdroracle.ai Its spectrum includes many clinically relevant pathogens. nih.govdrugs.com It is particularly potent against anaerobic bacteria, including both Gram-positive and Gram-negative species. drugbank.comdroracle.aidrugbank.com Among Gram-positive aerobes, it is active against various staphylococci and streptococci. nih.govnih.govdrugs.com
Below is a summary of bacterial strains susceptible to clindamycin in in vitro studies.
| Category | Bacterial Species |
| Gram-Positive Aerobes | Staphylococcus aureus (methicillin-susceptible strains) |
| Streptococcus pneumoniae (penicillin-susceptible strains) | |
| Streptococcus pyogenes | |
| Anaerobic Bacteria | Clostridium perfringens |
| Fusobacterium necrophorum | |
| Fusobacterium nucleatum | |
| Peptostreptococcus anaerobius | |
| Prevotella melaninogenica | |
| Bacteroides fragilis group |
This table is based on data from multiple sources. nih.govnih.govjohnshopkins.edu
Evaluation of Activity Against Resistant Bacterial Phenotypes (e.g., erm Gene Carriers)
Bacterial resistance to clindamycin is a significant clinical concern. The most common mechanism of resistance involves modification of the drug's target on the ribosome. nih.govdrugbank.comnih.gov This is often mediated by genes known as erm (erythromycin ribosomal methylase). patsnap.comnih.gov
The erm genes encode methylase enzymes that add one or two methyl groups to a specific adenine (B156593) residue (A2058) within the 23S rRNA. nih.govnih.gov This methylation alters the conformation of the ribosomal binding site, reducing the affinity of clindamycin and other related antibiotics (macrolides and streptogramins B), leading to cross-resistance. nih.govnih.gov This type of resistance can be constitutive (always expressed) or inducible. nih.gov Inducible resistance is detected in the laboratory using the D-zone test, where the presence of a macrolide can induce the expression of the erm gene, revealing potential clindamycin resistance that might not be apparent in standard susceptibility testing. nih.govnih.gov
Investigations into Sub-Inhibitory Concentrations and Their Biochemical Impact on Bacterial Physiology
Even at concentrations below the minimum inhibitory concentration (MIC), clindamycin can exert significant effects on bacterial physiology. In vitro studies have shown that sub-inhibitory concentrations of clindamycin can interfere with bacterial virulence without necessarily killing the organism.
One key finding is the inhibition of exoprotein synthesis, particularly in Staphylococcus aureus. nih.gov Sub-inhibitory clindamycin has been shown to suppress the transcription of genes that code for virulence factors and toxins. nih.gov This effect is not due to the direct inhibition of protein synthesis at the ribosome but rather an interference with the translation of regulatory gene products that control the expression of these virulence genes. nih.gov
Furthermore, research using an in vitro model of vascular catheter colonization demonstrated that sub-inhibitory levels of clindamycin can reduce the adherence of Staphylococcus epidermidis. nih.gov Scanning electron microscopy revealed a significant reduction in the formation of glycocalyx (slime), a crucial component of biofilms that allows bacteria to adhere to surfaces. nih.gov This suggests that even at low concentrations, the compound can disrupt processes essential for establishing infection.
Formulation Science and Advanced Delivery Systems Research & Development Focus
Development of Novel Formulations for Enhanced Stability and Research Utility
Enhancing the stability and utility of Clindamycin (B1669177) 2,3-Dipalmitate in research settings is a primary objective of formulation science. This involves the creation of novel delivery systems that protect the molecule from degradation and allow for precise control over its release.
Microencapsulation and nanoparticle technologies are at the forefront of developing controlled-release formulations for clindamycin and its derivatives. google.com These systems are designed to encapsulate the active compound within a polymer matrix, thereby modulating its release over a sustained period.
Research into clindamycin hydrochloride has demonstrated the potential of using biodegradable polymers like poly lactic acid (PLA) and poly (D,L-lactide-co-glycolide) (PLGA) to create nanoparticle delivery systems. nih.gov In one study, a 1:10 drug-to-polymer ratio was found to be optimal for creating a stable nano-formulation. nih.gov These nanoparticle systems exhibited a significantly controlled release profile, extending up to 144 hours. nih.gov Specifically, for PLA nanoparticles, 50% of the encapsulated clindamycin hydrochloride was released within 4 hours, whereas for PLGA nanoparticles, this extended to 8 hours, indicating a stronger binding interaction with PLGA. nih.gov
Another approach involves the use of carboxymethyl chitosan (B1678972) (CMCS) nanoparticles cross-linked with Ca²⁺ ions. mdpi.com An ultrasound-assisted technique was used to produce clindamycin HCl-loaded nanoparticles with a size of approximately 318 nm. mdpi.com These particles demonstrated an extended-release profile, with about 70% of the drug released at 60 minutes and nearly 95% released after 24 hours. mdpi.com Such systems are invaluable in research models where maintaining a consistent compound concentration over time is critical.
Table 1: Comparative Release Profiles of Clindamycin HCl from Nanoparticle Systems
| Nanoparticle System | Polymer(s) | 50% Drug Release Time | 75% Drug Release Time | Total Release Duration |
|---|---|---|---|---|
| CLH-PLA | Poly Lactic Acid | ~4 hours | >48 hours | Up to 144 hours |
| CLH-PLGA | Poly (D,L-lactide-co-glycolide) | ~8 hours | >72 hours | Up to 144 hours |
| CMCS-Ca²⁺ | Carboxymethyl Chitosan | <1 hour | N/A | ~24 hours |
Data sourced from studies on Clindamycin Hydrochloride (CLH). nih.govmdpi.com
Liposomal and micellar formulations offer effective strategies for enhancing the solubility of poorly soluble compounds like clindamycin esters. mdpi.comabo.fi Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds, making them versatile carriers. mdpi.com Research on clindamycin has shown that it can be successfully incorporated into liposomes using methods like lipid film hydration, which can then be integrated into gel bases for topical research models. researchgate.netindexcopernicus.com Studies have achieved encapsulation efficiencies of up to 69.5% for clindamycin in liposomal formulations. researchgate.net
The related compound, clindamycin palmitate hydrochloride, is known to be surface active and forms micelles in aqueous solutions at concentrations above a critical micelle concentration of approximately 2.2 x 10⁻³ M. nih.govnih.gov This micelle formation is responsible for its unusually high solubility. nih.gov This inherent property of the palmitate ester of clindamycin is a key consideration in designing liquid formulations for research, as dilution below the critical micelle concentration can lead to the unionized drug, which has low water solubility, phasing out of solution. nih.gov
Advanced Manufacturing Technologies for Pharmaceutical Research Materials
The advent of advanced manufacturing technologies is revolutionizing the production of pharmaceutical materials for research, enabling the creation of complex and customized dosage forms. bham.ac.uk
Additive manufacturing, or 3D printing, has emerged as a powerful tool for fabricating customized drug delivery systems with precise control over release kinetics. elsevierpure.comejpps.online Selective Laser Sintering (SLS) is a 3D printing technique that has been successfully applied to produce tablets, or "printlets," of clindamycin palmitate hydrochloride. researchgate.netnih.gov
In these studies, formulation and process factors were optimized to control the critical quality attributes of the printlets. researchgate.net Key independent variables included laser scanning speed and the concentration of excipients like microcrystalline cellulose (B213188) (MCC) and lactose (B1674315) monohydrate (LMH). researchgate.netnih.gov It was found that laser scanning speed had a statistically significant effect on the weight, hardness, disintegration time, and dissolution of the printlets. researchgate.net For instance, X-ray micro-CT scanning revealed that the porosity of the printlets increased from 24.4% to 31.1% when the laser speed was increased from 200 to 300 mm/s, which in turn influenced the dissolution rate. researchgate.netnih.gov This level of control allows researchers to design delivery systems with tailored release profiles for specific experimental needs. researchgate.net
Table 2: Effect of Formulation Factors on 3D-Printed Clindamycin Palmitate HCl Printlets
| Factor | Effect on Hardness | Effect on Disintegration Time | Effect on Dissolution |
|---|---|---|---|
| Increased Laser Scanning Speed | Decrease | Decrease | Increase |
| Increased Microcrystalline Cellulose (MCC) Concentration | Increase | Increase | Decrease |
| Increased Lactose Monohydrate (LMH) Concentration | Decrease | No Significant Effect | Increase |
Data derived from research on Selective Laser Sintering of Clindamycin Palmitate Hydrochloride. researchgate.netnih.gov
Other research has explored 3D-printed hydrogel coatings containing clindamycin for use on medical-grade metal substrates. mdpi.comnih.gov These coatings, composed of materials like alginate and carboxymethylcellulose, showed an initial burst release followed by a slower, sustained release, with about 83% of the drug released after 24 hours. mdpi.com
The solid-state properties of a compound, such as its crystallinity, profoundly impact its solubility, stability, and dissolution rate. magtech.com.cn Amorphous forms, lacking a long-range ordered molecular structure, generally exhibit higher solubility and faster dissolution compared to their crystalline counterparts, but they are thermodynamically less stable. magtech.com.cnnih.gov
Clindamycin has been described as an amorphous solid. nih.gov However, research on related salts has identified multiple crystalline forms. For clindamycin phosphate (B84403), three distinct crystal forms (I, II, and III) as well as a stable amorphous form have been prepared and characterized. google.com The different crystalline forms are obtained by using different solvent systems (e.g., lower alcohol/water vs. lower ketone/water) for crystallization. google.com The amorphous form can be prepared by spray-drying or freeze-drying an aqueous solution of the compound. google.com
Furthermore, processing techniques can alter the solid state of pharmaceutical ingredients. In the 3D printing of clindamycin palmitate hydrochloride, it was observed that the process led to a decrease in the crystallinity of lactose monohydrate, an excipient in the formulation. nih.gov Understanding and controlling the solid-state form of Clindamycin 2,3-Dipalmitate and its formulations are crucial for ensuring consistent performance in research applications.
Strategies for Modifying Organoleptic Properties in Research Formulations for Palatability Studies
In many research models, particularly those involving oral administration, the palatability of the formulation is a critical factor for ensuring compliance and accurate study outcomes. Clindamycin and its derivatives are known for their bitter taste, necessitating taste-masking strategies. nih.govresearchgate.net The use of the palmitate ester itself is a known prodrug strategy to improve taste. ijamscr.com
Several innovative approaches have been investigated for taste-masking clindamycin:
Complexation with Ion Exchange Resins: Studies have shown that complexing clindamycin with a resin like Amberlite IRP 69 is an efficient method to mask its bitterness. This complex can be formulated into a suspension, with release profiles showing over 90% of the drug released within 30 minutes in simulated gastric and intestinal fluids. nih.gov
Salt Engineering: A novel approach involves creating a new salt of clindamycin with a sweetener, such as cyclamic acid. This method, known as salt engineering, resulted in a new solid phase (CLN-CYA) with a 2.4-fold reduction in solubility at pH 4 compared to clindamycin HCl, which contributes to reducing the bitter taste perception. researchgate.net
Excipient-Based Masking: The use of polyhydric alcohols in combination with sweeteners and flavoring agents has been shown to significantly improve the unpleasant taste and odor associated with clindamycin formulations. google.com Additionally, simple methods like the prior administration of chocolate (dark, milk, or white) have been demonstrated to significantly reduce the perceived bitterness of clindamycin in human taste panels. uwa.edu.au
Table 3: Summary of Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Primary subject of the article |
| Clindamycin | Parent active compound |
| Clindamycin Palmitate Hydrochloride | Derivative used in 3D printing and micelle formation studies |
| Clindamycin Hydrochloride | Salt form used in nanoparticle and taste-masking studies |
| Clindamycin Phosphate | Ester form used in liposomal and solid-state characterization studies |
| Poly Lactic Acid (PLA) | Biodegradable polymer for nanoparticle formulation |
| Poly (D,L-lactide-co-glycolide) (PLGA) | Biodegradable polymer for nanoparticle formulation |
| Carboxymethyl Chitosan (CMCS) | Polymer for nanoparticle formulation |
| Lactose Monohydrate | Excipient in 3D-printed tablets |
| Microcrystalline Cellulose (MCC) | Excipient in 3D-printed tablets |
| Alginate | Polymer for 3D-printed hydrogel coatings |
| Carboxymethylcellulose (CMC) | Polymer for 3D-printed hydrogel coatings |
| Amberlite IRP 69 | Ion exchange resin for taste-masking |
| Cyclamic Acid | Sweetener used in salt engineering for taste-masking |
Stability, Degradation, and Impurity Profiling of Clindamycin 2,3 Dipalmitate
Forced Degradation Studies Under Various Stress Conditions
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. It is a crucial component in the development of stability-indicating methods and provides valuable insights into the degradation pathways and the intrinsic stability of the molecule. The goal is typically to achieve 5-20% degradation to ensure that the degradation products are representative of what might be observed under normal storage conditions over time. nih.govlubrizolcdmo.com
While specific forced degradation studies on Clindamycin (B1669177) 2,3-Dipalmitate are not extensively published, the degradation pathways can be inferred from studies on similar clindamycin esters, such as clindamycin palmitate hydrochloride and clindamycin phosphate (B84403), as well as the known chemical properties of ester compounds. nih.govmagtechjournal.comjwent.net
Acidic and Basic Hydrolysis: The primary degradation pathway for Clindamycin 2,3-Dipalmitate under acidic and basic conditions is expected to be the hydrolysis of the two palmitate ester linkages at the 2 and 3 positions of the sugar moiety. researchgate.net This reaction would lead to the stepwise or simultaneous cleavage of the ester bonds, releasing palmitic acid and forming clindamycin 2-monopalmitate, clindamycin 3-monopalmitate, and ultimately, free clindamycin. nih.gov The rate of hydrolysis is generally pH-dependent for ester-containing drugs. nih.gov For clindamycin itself, maximum stability has been observed in the pH range of 3-5. researchgate.net
Oxidative Degradation: The clindamycin molecule contains a sulfide (B99878) group, which is susceptible to oxidation. americanpharmaceuticalreview.com Under oxidative stress, typically induced by agents like hydrogen peroxide, the sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and, under more stringent conditions, the sulfone. nih.gov Therefore, a likely degradation product of this compound under oxidative conditions is this compound sulfoxide. The stability of fatty acid esters can also be influenced by the degree of unsaturation in the fatty acid chain; however, as palmitic acid is a saturated fatty acid, this is less of a concern for this specific compound. researchgate.netpotravinarstvo.com
Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Studies on clindamycin phosphate have shown its instability to moist heat sterilization, indicating that thermal stress can lead to the formation of various impurities. magtechjournal.comscirp.org For this compound, thermal stress is likely to increase the rate of ester hydrolysis and potentially other degradative reactions. researchgate.net
Photolytic Degradation: Photostability studies are essential to determine if a compound is sensitive to light. While specific photolytic degradation pathways for this compound have not been detailed in the available literature, it is a standard stress condition in forced degradation studies. sphinxsai.com The exposure to UV and visible light can sometimes induce complex degradation reactions. Studies on clindamycin hydrochloride have shown that it can be susceptible to photocatalytic degradation under certain conditions. jwent.net
A summary of the expected degradation pathways is presented in the table below.
| Stress Condition | Expected Primary Degradation Pathway | Potential Major Degradation Products |
| Acidic Hydrolysis | Cleavage of ester linkages | Clindamycin 2-monopalmitate, Clindamycin 3-monopalmitate, Free Clindamycin, Palmitic Acid |
| Basic Hydrolysis | Cleavage of ester linkages | Clindamycin 2-monopalmitate, Clindamycin 3-monopalmitate, Free Clindamycin, Palmitic Acid |
| Oxidation | Oxidation of the sulfide group | This compound sulfoxide |
| Thermal | Acceleration of hydrolysis and other reactions | Products of hydrolysis and potentially other minor degradants |
| Photolytic | Potential for various light-induced reactions | To be determined by specific studies |
The impurity profile of this compound is expected to be complex, arising from the manufacturing process and degradation. Based on studies of clindamycin palmitate hydrochloride, a number of related impurities can be anticipated. nih.gov
Degradation Products:
Clindamycin Monopalmitates: As intermediates in the hydrolysis of the dipalmitate ester, both clindamycin 2-monopalmitate and clindamycin 3-monopalmitate are expected degradation products.
Free Clindamycin: The complete hydrolysis of both palmitate esters would result in the formation of the active drug, clindamycin.
This compound Sulfoxide: Oxidation of the sulfide moiety would lead to the formation of the corresponding sulfoxide. nih.gov
Related Impurities from Synthesis:
Other Fatty Acid Esters of Clindamycin: Depending on the purity of the palmitoylating agent used in the synthesis, other fatty acid esters such as clindamycin laurate, myristate, and stearate (B1226849) could be present as impurities. nih.gov
Positional Isomers: Isomers such as clindamycin 2,4-dipalmitate could potentially be formed during the synthesis.
Starting Materials and Intermediates: Residual starting materials like clindamycin and intermediates from the synthetic process could also be present.
The table below lists some of the potential impurities and degradation products of this compound.
| Compound Name | Type | Potential Origin |
| Clindamycin 2-Monopalmitate | Degradation Product | Hydrolysis of dipalmitate |
| Clindamycin 3-Monopalmitate | Degradation Product | Hydrolysis of dipalmitate |
| Clindamycin | Degradation Product | Complete hydrolysis of palmitate esters |
| This compound Sulfoxide | Degradation Product | Oxidation |
| Clindamycin Laurate | Process-related Impurity | Impure starting materials |
| Clindamycin Myristate | Process-related Impurity | Impure starting materials |
| Clindamycin Stearate | Process-related Impurity | Impure starting materials |
| Epicindamycin Palmitate | Process-related Impurity | Isomerization during synthesis |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. A key feature of a SIAM is its ability to separate the API from its degradation products and any other potential impurities, ensuring that the measurement of the API is not interfered with by these other components.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of clindamycin and its derivatives. scirp.orgscirp.orgthaiscience.info For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection would be the conventional approach for routine analysis and stability studies.
Method Development Considerations:
Stationary Phase: A C18 or C8 column is commonly used for the separation of clindamycin and its related compounds. core.ac.ukresearchgate.net Given the lipophilic nature of the dipalmitate ester, a C18 column would likely provide good retention and separation.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like clindamycin. A slightly acidic pH (e.g., pH 3-5) is often employed to ensure the ionization of the basic clindamycin molecule and achieve good chromatographic performance. scirp.orgthaiscience.info
Detection: Clindamycin has a weak chromophore and is often detected at low UV wavelengths, such as around 210 nm. scirp.org A photodiode array (PDA) detector can be beneficial for assessing peak purity and identifying the presence of co-eluting impurities.
A hypothetical example of an HPLC method for this compound is outlined below, based on methods for similar compounds.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for lipophilic compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Common mobile phase for clindamycin derivatives, acidic pH for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | Wavelength for detecting clindamycin and its esters. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Validation of the HPLC method according to ICH guidelines would be necessary to demonstrate its suitability for its intended purpose, including specificity, linearity, accuracy, precision, and robustness. scirp.org
When forced degradation studies yield unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for their identification and characterization. researchgate.netnih.gov By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of the unknown compounds.
LC-MS Approach:
Separation: The developed HPLC method is used to separate the degradation products from the parent compound and each other.
Ionization: The eluent from the HPLC is directed into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI).
Mass Analysis: The mass-to-charge ratio (m/z) of the ionized molecules is determined, providing the molecular weight of the degradants.
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions of the degradants. The resulting fragmentation pattern provides structural information that can be used to elucidate the chemical structure of the unknown compounds. nih.gov
This approach has been successfully used to identify impurities and degradation products of clindamycin and its phosphate ester. nih.gov The fragmentation pathways of clindamycin and its derivatives have been studied, and this information can aid in the structural elucidation of new degradants of this compound. nih.gov
Evaluation of Storage Conditions and Strategies for Stability Enhancement in Research Materials
Proper storage is crucial for maintaining the integrity of research materials. For this compound, a supplier recommends storage at 2-8°C in a refrigerator. This suggests that the compound may be sensitive to higher temperatures.
Strategies for Stability Enhancement:
Temperature Control: Storing the compound at the recommended refrigerated temperature is the most straightforward way to minimize degradation. For long-term storage, even lower temperatures (e.g., -20°C) might be considered, although the effect of freezing and thawing on the physical state and stability of the compound would need to be evaluated.
Protection from Light: If photostability studies indicate that the compound is light-sensitive, it should be stored in amber vials or in the dark to prevent photolytic degradation.
Inert Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidative degradation. This is particularly relevant for the sulfide moiety in the clindamycin structure.
Control of Humidity: High humidity can promote hydrolysis, especially for ester compounds. Storing the material in a desiccator or with a desiccant can help to minimize exposure to moisture.
pH Control for Solutions: If this compound is to be stored in solution for experimental use, buffering the solution to a pH of maximum stability (likely in the acidic range of 3-5, similar to clindamycin) would be beneficial. researchgate.net
Use of Antioxidants: For formulations or solutions where oxidative degradation is a concern, the addition of antioxidants could be a viable strategy to enhance stability.
By carefully controlling the storage environment, the degradation of this compound research materials can be minimized, ensuring the reliability and reproducibility of experimental results.
Structure Activity Relationship Sar and Mechanistic Insights of Clindamycin Ester Derivatives
Comparative Analysis of Esterification Positions (e.g., C-2, C-3) on Prodrug Properties and Bioconversion
The strategic placement of ester groups on the clindamycin (B1669177) molecule is crucial for optimizing its behavior as a prodrug. The primary goal is to create a temporarily inactive molecule that undergoes efficient bioconversion to the active clindamycin in vivo. The hydroxyl groups at the C-2, C-3, and C-4 positions of the amino-sugar moiety are primary sites for esterification.
Research comparing different positional isomers of clindamycin esters has provided valuable insights into their prodrug properties. For instance, comparative studies on the 2-phosphate and 3-phosphate esters of clindamycin have revealed differences in their in vitro and in vivo characteristics. While both act as prodrugs, the specific position of the ester linkage can influence the rate and extent of enzymatic hydrolysis by endogenous enzymes like phosphatases or esterases. Clindamycin palmitate hydrochloride, a monoester, is known to be inactive in vitro but undergoes rapid in vivo hydrolysis to release the antibacterially active clindamycin nih.govresearchgate.net. Pharmacokinetic studies show that after oral administration, the ester is so efficiently cleaved that the peak serum concentrations of active clindamycin are reached at the same time as if clindamycin hydrochloride itself were administered nih.govnih.gov.
For a diester like Clindamycin 2,3-Dipalmitate, esterification at two positions significantly increases the molecule's lipophilicity. This modification is designed to enhance properties such as membrane permeability or formulation in lipid-based delivery systems. The bioconversion of such a diester would require sequential or simultaneous hydrolysis of both palmitate groups by esterases present in the gastrointestinal tract, liver, or other tissues to release the active parent drug patsnap.com. The selection of the C-2 and C-3 positions is based on a balance between synthetic accessibility, chemical stability of the prodrug, and, most importantly, susceptibility to enzymatic cleavage.
Elucidation of Structural Determinants for Hydrolysis Kinetics and Efficiency
The rate and efficiency of prodrug hydrolysis are governed by several structural factors of the ester moiety. The primary determinants include the electronic nature of the ester, steric hindrance around the carbonyl group, and the length and bulk of the acyl chain.
In the case of this compound, the two long-chain palmitate groups introduce significant steric bulk. In principle, excessive steric hindrance can slow the rate of hydrolysis by impeding the approach of the activating esterase enzyme to the ester linkage. However, the successful use of palmitate esters as prodrugs indicates that endogenous carboxylesterases can effectively accommodate these bulky acyl groups patsnap.com. The aliphatic nature of the palmitate chain does not introduce strong electron-withdrawing or -donating groups that would drastically alter the electrophilicity of the ester's carbonyl carbon.
The efficiency of hydrolysis is therefore a finely tuned balance. The ester must be stable enough to prevent premature degradation in aqueous environments (e.g., during storage or in the stomach) but labile enough to be rapidly cleaved by target enzymes in vivo to ensure timely release of active clindamycin. The rapid bioconversion observed with clindamycin palmitate suggests that the active sites of human esterases are well-suited to hydrolyze these long-chain fatty acid esters, making them effective promoieties for clindamycin nih.gov.
Computational Chemistry and Molecular Modeling for SAR Prediction
Computational tools are invaluable for predicting the properties of prodrugs and understanding their interactions at a molecular level, thereby guiding rational drug design and minimizing the need for extensive empirical screening.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a prodrug) when bound to a second molecule (a receptor, such as an enzyme's active site) nih.gov. For clindamycin ester prodrugs, docking simulations with prodrug-activating enzymes like human carboxylesterases are crucial for predicting their bioconversion potential researchgate.net.
While specific docking studies on this compound with esterases are not widely published, the methodology would involve:
Obtaining the 3D crystal structure of a key human esterase (e.g., hCE1 or hCE2).
Modeling the 3D structure of the this compound molecule.
Simulating the docking of the prodrug into the enzyme's active site to predict binding affinity and orientation.
A successful docking pose would place the ester linkages of the prodrug in close proximity to the catalytic triad (B1167595) (e.g., Ser-His-Asp) of the esterase, facilitating nucleophilic attack by the serine residue and subsequent hydrolysis. Such simulations can help rationalize why certain ester positions (e.g., C-2 vs. C-3) or acyl chains might be hydrolyzed more efficiently than others. Docking scores, which estimate binding affinity, can be used to rank potential prodrug candidates before their synthesis nih.gov.
| Parameter | Description | Relevance to Prodrug Design |
| Docking Score (kcal/mol) | Estimates the binding free energy between the prodrug and the enzyme's active site. More negative values typically indicate stronger binding. | Helps predict whether the prodrug can bind effectively to the activating enzyme for hydrolysis. |
| Binding Pose | The predicted 3D orientation of the prodrug within the active site. | Determines if the ester linkage is correctly positioned near the catalytic residues for cleavage. |
| Key Interactions | Identifies specific hydrogen bonds, hydrophobic interactions, or van der Waals forces stabilizing the complex. | Provides insight into the structural requirements for enzyme recognition and substrate specificity. |
This interactive table describes the key outputs of molecular docking simulations and their importance in designing ester prodrugs.
QSPR is a computational method that aims to correlate the structural features of molecules with their physicochemical properties nih.gov. For a series of potential clindamycin ester prodrugs, QSPR models can be developed to predict key properties like aqueous solubility, lipophilicity (logP), and membrane permeability without the need to synthesize and test each compound.
The process involves:
Calculating a set of numerical descriptors for each molecule that encode its structural, electronic, and topological features.
Measuring the desired physicochemical property (e.g., solubility) for a training set of related clindamycin derivatives.
Using statistical methods, such as multiple linear regression, to build a mathematical equation that links the descriptors to the property nih.gov.
This resulting QSPR model can then be used to predict the properties of new, unsynthesized clindamycin esters. For instance, a model could predict how increasing the acyl chain length from acetate (B1210297) to palmitate would affect logP and solubility. This approach is highly valuable for optimizing the prodrug's characteristics to achieve the desired absorption and distribution profile.
| Property | Clindamycin (Parent Drug) | Clindamycin Ester Prodrug (e.g., Dipalmitate) | QSPR Modeling Goal |
| Aqueous Solubility | Higher | Significantly Lower | Predict solubility to ensure the prodrug can be formulated effectively. |
| Lipophilicity (logP) | Lower | Significantly Higher | Predict logP to optimize membrane permeability and absorption. |
| Molecular Weight | Lower | Higher | Correlate structural changes with overall size and diffusion characteristics. |
This interactive table illustrates the expected changes in physicochemical properties upon esterification of clindamycin and the role of QSPR in predicting these changes.
Impact of Esterification on Ribosomal Binding Affinity in In Vitro Models
The antibacterial activity of clindamycin stems from its ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis patsnap.commdpi.com. The binding site is located within the peptidyl transferase center, where clindamycin interacts with specific nucleotides of the 23S rRNA, including A2058, A2451, and G2505 nih.govresearchgate.net. These interactions block the proper positioning of tRNA molecules and prevent peptide chain elongation mdpi.com.
Esterification at the C-2 and C-3 positions to create this compound renders the molecule microbiologically inactive in vitro nih.govresearchgate.net. The addition of two bulky palmitate groups creates significant steric hindrance that physically prevents the prodrug from fitting into the confined ribosomal binding pocket. The precise network of hydrogen bonds and hydrophobic interactions required for clindamycin's activity cannot be formed when the hydroxyl groups essential for these interactions are masked by large ester moieties.
Therefore, the ester groups act as protective functions that must be removed for the drug to exert its effect. This is the fundamental principle of this prodrug strategy: the molecule remains inert and unable to bind to its ribosomal target until endogenous esterases hydrolyze the ester bonds and release the active clindamycin. This ensures that the drug's activity is unleashed only after administration and absorption.
Q & A
Q. What are the key structural and physicochemical properties of clindamycin 2,3-dipalmitate, and how do they influence experimental design?
this compound (C₅₀H₉₃ClN₂O₇S; MW 901.82) is a lipophilic ester derivative of clindamycin. Its structural features, including two palmitate groups, enhance lipid solubility, making it suitable for studies targeting lipid-rich environments (e.g., dermal or intracellular delivery). Researchers must account for its low aqueous solubility in formulation studies by using surfactants or organic solvents. Analytical characterization via RP-HPLC or mass spectrometry is critical for purity assessment .
| Property | Value |
|---|---|
| Molecular Formula | C₅₀H₉₃ClN₂O₇S |
| Molecular Weight | 901.82 g/mol |
| Key Functional Groups | Ester bonds, thioglycoside |
Q. What methodologies are recommended for synthesizing and purifying this compound?
Synthesis typically involves esterification of clindamycin with palmitoyl chloride under controlled anhydrous conditions. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC. Researchers should validate the absence of unreacted starting materials (e.g., clindamycin or palmitic acid) using stability-indicating methods like RP-HPLC with UV detection at 210 nm .
Q. How should researchers handle this compound safely in laboratory settings?
Adhere to GHS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H317, H319).
- Work in a fume hood to prevent inhalation of aerosols (P261, P264).
- Store in airtight containers at 2–8°C to prevent hydrolysis. Emergency protocols include rinsing eyes with water for 15 minutes (P305 + P351 + P338) and consulting safety data sheets for spill management .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the antibacterial efficacy of this compound against resistant strains?
Use in vitro models incorporating bacterial ribosomes with the A2058G mutation in 23S RNA, a known resistance mechanism for clindamycin. Molecular dynamics (MD) simulations at 1–2 µs resolution can reveal conformational flexibility differences between wild-type and mutant ribosomes. Pair simulations with MIC assays to correlate structural changes with resistance phenotypes .
Q. How can pharmacokinetic (PK) models for this compound be adapted for pediatric populations?
Develop physiologically based pharmacokinetic (PBPK) models using opportunistic PK data from adult studies, scaled for pediatric physiology (e.g., hepatic CYP3A4 maturation). Validate models with sparse sampling data from clinical trials, adjusting for age-dependent variables like body fat percentage (critical for lipid-soluble esters) .
Q. What statistical approaches resolve contradictions in efficacy data between clindamycin derivatives and combination therapies?
Apply ANOVA or Kruskal-Wallis tests to compare:
- This compound monotherapy vs. combination regimens (e.g., with benzoyl peroxide).
- Post-hoc LSD tests to identify subgroup differences (e.g., bacterial load reduction in acne models). Address non-normal distributions with log transformations or non-parametric tests .
Q. How can stability-indicating assays differentiate this compound from degradation products?
Use RP-HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection (210 nm). Validate method specificity by stressing samples under heat (60°C), humidity (75% RH), and acidic/alkaline conditions. Monitor for degradation peaks (e.g., free clindamycin or palmitic acid) .
Q. What molecular mechanisms explain reduced efficacy of this compound in Gram-negative bacteria?
The compound’s lipophilicity may limit penetration through the outer membrane of Gram-negative bacteria. Conduct permeability assays using fluorescent analogs or outer membrane vesicle (OMV) disruption studies. Compare with Gram-positive models (e.g., S. aureus) to isolate membrane-specific effects .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality control protocols:
- NMR (¹H/¹³C) for structural confirmation.
- RP-HPLC purity checks (>98% by area normalization).
- DSC/TGA to verify thermal stability (decomposition >150°C). Include batch data in regulatory submissions per 21 CFR 314.50e .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
